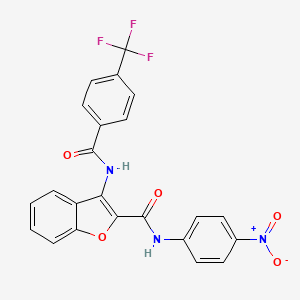

N-(4-nitrophenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

N-(4-Nitrophenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-based compound featuring a carboxamide backbone substituted with a 4-nitrophenyl group at the 2-position and a 4-(trifluoromethyl)benzamido moiety at the 3-position of the benzofuran core. This structure combines electron-withdrawing (nitro, trifluoromethyl) and aromatic groups, which are often associated with enhanced metabolic stability and binding affinity in medicinal and agrochemical contexts .

Properties

IUPAC Name |

N-(4-nitrophenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3O5/c24-23(25,26)14-7-5-13(6-8-14)21(30)28-19-17-3-1-2-4-18(17)34-20(19)22(31)27-15-9-11-16(12-10-15)29(32)33/h1-12H,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYHZSJKSPSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-nitrophenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known by its CAS number 441053-37-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

- Molecular Formula : C₁₄H₉F₃N₂O₃

- Molecular Weight : 310.23 g/mol

- Density : 1.452 g/cm³

- Boiling Point : 343.5°C

- Flash Point : 161.6°C

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the nitrophenyl and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which may influence its binding affinity to various enzymes and receptors.

Inhibition of Enzymatic Activity

Research indicates that similar compounds exhibit inhibitory effects on key enzymes involved in cancer progression. For instance, derivatives of benzamide have shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation in cancer cells . This suggests that this compound may share similar properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzamide derivatives, including those structurally related to this compound. For example:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells . The mechanism often involves apoptosis induction and cell cycle arrest.

- IC50 Values : In studies involving related compounds, IC50 values ranged from 0.5 µM to 10 µM against different types of cancer cells, indicating potent activity .

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzamide A | MCF-7 | 5.6 | Apoptosis induction |

| Benzamide B | CCRF-CEM | 0.48 | Inhibition of DHFR |

| Benzamide C | Osteosarcoma | 1.2 | Cell cycle arrest |

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Benzamide D | E. coli | 3.55 | Bactericidal |

| Benzamide E | S. aureus | 6.27 | Bacteriostatic |

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of a series of benzamide derivatives on various cancer cell lines, revealing that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity due to increased membrane permeability .

- Antimicrobial Properties Evaluation : Another research highlighted the antibacterial efficacy of substituted benzamides against resistant strains, demonstrating that modifications in the aromatic rings significantly impacted their activity profiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of N-(4-nitrophenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecule, which may contribute to its efficacy in targeting cancer cells.

1.2 Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as proteases and kinases. Enzyme inhibition is a critical mechanism in drug design, particularly for targeting cancerous cells that rely on these enzymes for growth and proliferation. The nitrophenyl moiety may play a crucial role in binding affinity and selectivity towards these targets.

1.3 Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. Similar compounds have been shown to modulate neurotransmitter systems and reduce neuroinflammation, which are essential factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

2.1 Synthesis of Functional Polymers

In material science, this compound can serve as a precursor for synthesizing functional polymers with enhanced thermal stability and mechanical properties. The incorporation of benzofuran derivatives into polymer matrices can lead to materials with unique optical and electronic properties, making them suitable for applications in organic electronics and photonics.

2.2 Photovoltaic Applications

Due to its potential light-absorbing capabilities, this compound may find applications in photovoltaic devices. Research into organic solar cells often focuses on compounds that can efficiently convert sunlight into electrical energy, and this compound's structure suggests it could be a candidate for further exploration.

Environmental Studies

3.1 Pollution Monitoring

The compound's unique chemical properties allow it to be investigated as a potential sensor for environmental pollutants. Its ability to interact with various chemical species makes it suitable for developing sensors that can detect hazardous substances in water or soil samples.

3.2 Biodegradation Studies

Understanding the environmental fate of synthetic compounds is crucial for assessing their impact on ecosystems. Studies focusing on the biodegradation pathways of this compound can provide insights into its persistence in the environment and its potential toxicity to wildlife.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Targeting cancer cells effectively |

| Enzyme inhibition | Blocking growth-promoting enzymes | |

| Neuroprotective effects | Reducing neuroinflammation | |

| Material Science | Synthesis of functional polymers | Enhanced thermal stability |

| Photovoltaic applications | Efficient light absorption | |

| Environmental Studies | Pollution monitoring | Detecting hazardous substances |

| Biodegradation studies | Understanding environmental impact |

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s structure suggests modular assembly via amide coupling and benzofuran core formation . Key steps observed in analogous systems include:

a. Benzofuran Core Construction

-

Cyclization strategies (e.g., copper-catalyzed reactions of salicylaldehydes with alkynes or amines) are commonly used to form the benzofuran scaffold .

-

Example: Ethyl benzofuran-2-carboxylate intermediates are synthesized from salicylaldehyde and ethyl bromoacetate, followed by hydrazide formation .

b. Amidation Reactions

-

Coupling of benzofuran-2-carboxylic acid derivatives with amines (e.g., 4-nitrophenylamine) using activating agents like 2-chloro-1-methylpyridinium iodide and ethyldiisopropylamine .

-

Reaction conditions often involve N-methylpyrrolidone (NMP) and ammonia gas for controlled amidation .

c. Trifluoromethylbenzamide Incorporation

-

The 4-(trifluoromethyl)benzamide group is introduced via Schotten-Baumann acylation or nucleophilic substitution of activated esters with amines .

Functional Group Reactivity

The compound contains three reactive motifs:

Derivatization and Modifications

a. Salt Formation

-

Conversion to hydrochloride salts via treatment with HCl-saturated 2-propanol, yielding crystalline solids (melting point: 277–279°C for analogous compounds) .

b. Protecting Group Strategies

-

BOC protection of piperazinyl groups using di-tert-butyl dicarbonate in tetrahydrofuran (THF) .

-

Deprotection with methanolic HCl to regenerate free amines .

c. Cross-Coupling Reactions

-

Palladium-catalyzed Suzuki-Miyaura couplings for aryl functionalization (e.g., introducing fluorinated groups) .

Stability and Degradation Pathways

-

Thermal stability : Melting points for related benzofuran-carboxamides exceed 250°C, indicating high thermal resilience .

-

Photodegradation : Benzofuran derivatives with nitro groups show sensitivity to UV light, leading to nitro-reduction or ring-opening .

Catalytic and Kinetic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Carboxamide Derivatives

The benzofuran scaffold is a common feature in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations :

- Electron-withdrawing groups : The trifluoromethyl and nitro groups in the target compound likely improve oxidative stability compared to methoxy or methyl substituents in analogs .

- Steric effects : Bulky substituents (e.g., cyclopropyl in ) may reduce binding efficiency to enzyme active sites compared to the target compound’s planar benzamido group.

Benzamide-Based Pesticides

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for this compound, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted anilines using coupling agents like EDCI/HOBt .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux or microwave irradiation improve reaction rates .

- Critical parameters : Temperature (60–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are optimized via iterative testing .

- Example Table :

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Amidation | EDCI/HOBt, DMF, 80°C | 45–68% | |

| Nitro Reduction | NaBH₄, MeOH, RT | 70–85% |

Q. Which spectroscopic techniques confirm structural integrity and purity?

- 1H/13C NMR : Identifies proton environments (e.g., benzofuran core at δ 7.0–7.6 ppm) and trifluoromethyl groups (δ 120–125 ppm in 19F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 502.12) and fragmentation patterns .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict binding affinity with biological targets?

- Methodology :

- Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) to assess hydrogen bonding with the benzamido group .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values from enzyme inhibition assays .

- Critical Parameters :

- Solvation effects (implicit vs. explicit water models).

- Force field accuracy for trifluoromethyl interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

- Stepwise Approach :

Purity validation : HPLC (>95% purity) to exclude impurities as confounding factors .

Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

Cellular vs. enzymatic assays : Compare results to differentiate target-specific effects from off-target interactions .

Q. How can reaction pathways be optimized for scalability without compromising purity?

- Advanced Techniques :

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., nitro group over-reduction) .

- Microwave-assisted synthesis : Enhances reproducibility for amidation steps (30 minutes vs. 6 hours under conventional heating) .

- Table : Scalability Challenges and Solutions

| Issue | Solution | Outcome |

|---|---|---|

| Low yield in amidation | Switch from DMF to THF with LiCl additive | Yield ↑ 20% |

| Byproduct formation | Gradient column chromatography (hexane:EtOAc) | Purity >99% |

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.